

# SRK-181: A Deep Dive into Early Research Findings in Advanced Cancers

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This technical guide provides a comprehensive overview of the early research findings for SRK-181, a selective inhibitor of latent transforming growth factor-beta 1 (TGFβ1), in the context of advanced cancers. SRK-181 is being investigated for its potential to overcome resistance to immune checkpoint inhibitors. This document details the preclinical rationale, clinical trial data from the DRAGON study (NCT04291079), and the experimental protocols that form the basis of our current understanding of this novel therapeutic agent.

## Core Mechanism of Action

SRK-181 is a fully human IgG4 monoclonal antibody designed to selectively bind to and inhibit the activation of the latent form of TGFβ1.<sup>[1]</sup> The transforming growth factor-beta signaling pathway, particularly the TGFβ1 isoform, is often dysregulated in tumors and contributes to an immunosuppressive tumor microenvironment (TME).<sup>[1][2]</sup> This immunosuppression can hinder the efficacy of anti-PD-1/PD-L1 therapies.<sup>[3]</sup> By targeting the latent, precursor form of TGFβ1, SRK-181 aims to prevent its activation and subsequent downstream signaling, thereby potentially rendering tumors more susceptible to immune checkpoint blockade.<sup>[2][3][4]</sup> Preclinical studies have suggested that this selective inhibition of TGFβ1 may circumvent the toxicities associated with broader, non-selective TGFβ inhibition.<sup>[5]</sup>

## Preclinical Research Findings

Comprehensive preclinical assessments of SRK-181 have been conducted to evaluate its pharmacology, pharmacokinetics, and safety across multiple species.[6] These studies have demonstrated that SRK-181 is a potent and highly selective inhibitor of TGFβ1 activation.[7]

## In Vitro Studies

- **TGFβ1 Activation Inhibition:** SRK-181 has been shown to potently inhibit the activation of latent TGFβ1 in vitro.[6]
- **Platelet Function:** Studies on human platelets revealed that SRK-181 has no effect on platelet aggregation, activation, or binding.[5]
- **Cytokine Release:** SRK-181 does not induce the release of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[5]

## In Vivo Toxicology Studies

Four-week toxicology studies were conducted in both rats and cynomolgus monkeys.[6] Weekly intravenous administration of SRK-181 was well-tolerated and resulted in sustained serum exposure without any treatment-related adverse findings.[6]

Parameter	Rat	Cynomolgus Monkey
No-Observed-Adverse-Effect Level (NOAEL)	200 mg/kg[6]	300 mg/kg[6]

These nonclinical safety data supported the initiation of the Phase 1 clinical trial in patients with advanced cancers.[6]

## Clinical Research: The DRAGON Trial (NCT04291079)

The DRAGON trial is a Phase 1, multi-center, open-label study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of SRK-181 administered alone and in combination with anti-PD-(L)1 therapy in adult patients with locally advanced or metastatic solid tumors. The study is divided into three main parts:

- Part A1: Dose escalation of SRK-181 as a single agent.[8]
- Part A2: Dose escalation of SRK-181 in combination with an anti-PD-(L)1 antibody.[8]
- Part B: Dose expansion to evaluate the combination therapy in specific tumor cohorts.[8]

## Patient Demographics and Dosing

As of a September 7, 2021 data cutoff, 29 patients had been dosed in Part A of the trial. The median number of prior lines of therapy was 4 for both Part A1 and Part A2. Doses up to 3000 mg every three weeks (Q3W) and 2000 mg every two weeks (Q2W) were evaluated in the monotherapy arm, and up to 1600 mg Q3W in the combination arm.

## Safety and Tolerability

SRK-181 has been generally well-tolerated both as a monotherapy and in combination with anti-PD-(L)1 therapy. As of an October 12, 2021 data cutoff, no dose-limiting toxicities were observed in Part A.

Treatment-Related Adverse Events (TRAEs) in DRAGON Trial (Part A1 - Monotherapy, as of June 7, 2021)[9]

Adverse Event	Grade (Any)
Decreased appetite	13.3% (n=2)
Fatigue	13.3% (n=2)

## Efficacy

Early signs of clinical activity have been observed in the DRAGON trial.

Efficacy Data from DRAGON Trial (Part A, as of June 7, 2021)[9]

Arm	Patient Population	Best Response
Part A1	Advanced Solid Tumors	Stable Disease (SD): 6 patients (2 colorectal cancer, 1 prostate cancer, 3 ovarian cancer). Three ovarian cancer patients were stable for $\geq 153$ days with tumor regressions.
Part A2	Anti-PD-1 Resistant Tumors	Confirmed Partial Response (PR): 1 patient with renal cell carcinoma (RCC) at the 800mg dose. Stable Disease (SD): 2 patients (1 oropharynx cancer, 1 liver cancer).

## Experimental Protocols

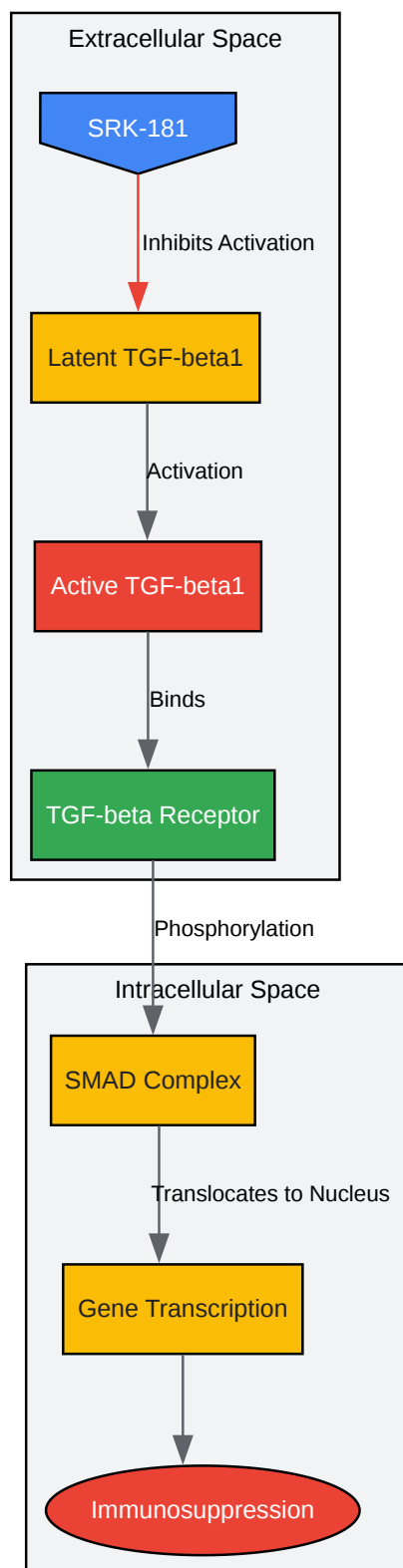
### In Vitro TGF $\beta$ 1 Activation Inhibition Assay

A cell-based assay was utilized to measure the inhibition of latent TGF $\beta$ 1 activation. LN229 human glioblastoma cells were engineered to overexpress latent TGF $\beta$ 1 from human, rat, or cynomolgus monkey in the extracellular matrix. The activation of this latent TGF $\beta$ 1 was then quantified using CAGA12 reporter cells. The activity was expressed as a percentage relative to a vehicle control.[\[10\]](#)

### In Vivo Toxicology Studies

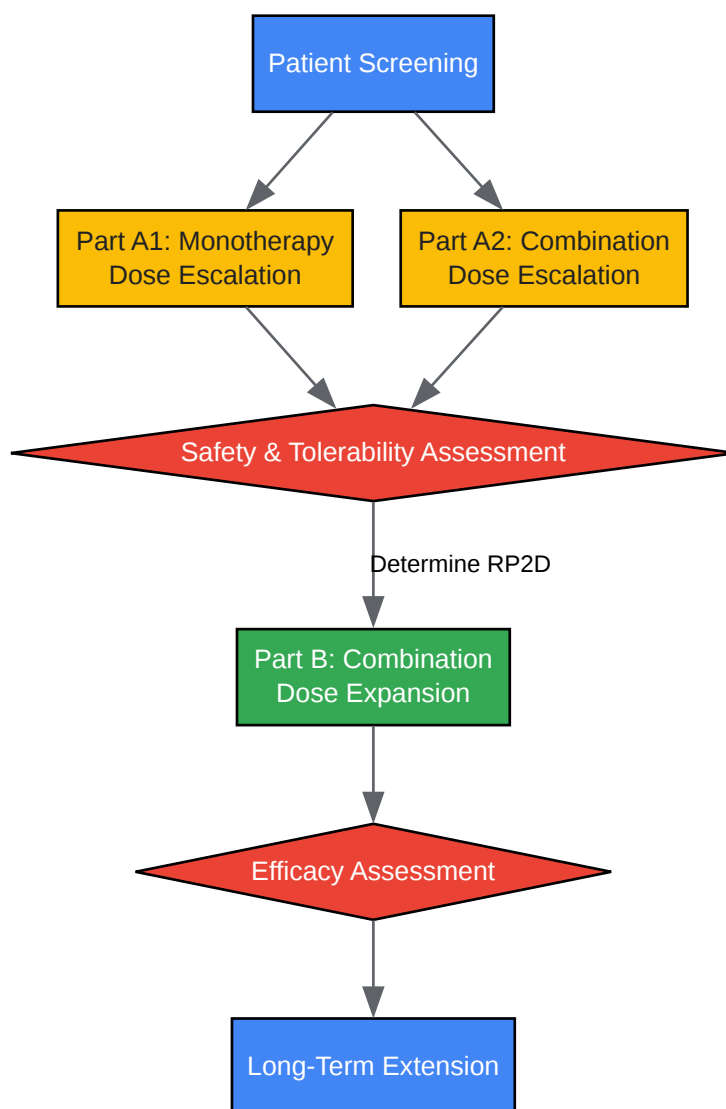
Four-week Good Laboratory Practice (GLP) toxicology studies were conducted in Sprague-Dawley rats and cynomolgus monkeys. SRK-181 was administered via intravenous bolus once weekly for four weeks (a total of five doses). The main study animals were necropsied one day after the last dose, with a separate recovery group observed for an additional four weeks.[\[10\]](#)

## Visualizations



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Caption: SRK-181 Mechanism of Action in Inhibiting TGF-β1 Signaling.



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Caption: High-level workflow of the DRAGON (NCT04291079) clinical trial.

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Address: 3281 E Guasti Rd

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